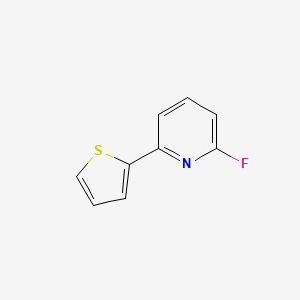

2-Fluoro-6-(thiophen-2-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

842136-47-4 |

|---|---|

Molecular Formula |

C9H6FNS |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-fluoro-6-thiophen-2-ylpyridine |

InChI |

InChI=1S/C9H6FNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H |

InChI Key |

ZNYZHKTWQUAYGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Fluoro 6 Thiophen 2 Yl Pyridine and Its Derivatives

Precursor Synthesis and Halogenation Strategies for Pyridine (B92270) and Thiophene (B33073) Moieties

The construction of the target molecule relies on the efficient preparation of its constituent pyridine and thiophene building blocks. This section details the synthetic approaches for obtaining the necessary precursors.

Synthesis of Fluorinated Pyridine Precursors

The introduction of a fluorine atom at the 2-position of the pyridine ring is a key synthetic challenge. Several methods have been developed to achieve this transformation.

Traditionally, 2-fluoropyridines are synthesized through nucleophilic displacement of a suitable leaving group, such as a chloro or bromo substituent, at the 2-position using a fluoride (B91410) source. acs.orgnih.gov However, these reactions often require harsh conditions, including high temperatures. acs.org An alternative approach involves the Balz–Schiemann reaction of aminopyridines, though this method utilizes potentially hazardous diazonium salt intermediates. acs.org

More contemporary methods offer milder and more efficient routes. The direct C–H fluorination of pyridines using silver(II) fluoride (AgF2) has been reported. acs.orgnih.gov Another effective strategy involves the use of 2-pyridyltrialkylammonium salts as precursors. These salts can be prepared from readily available pyridine N-oxides and subsequently converted to 2-fluoropyridines under mild, metal-free conditions. acs.org This method is also applicable for the introduction of the fluorine-18 (B77423) isotope for applications in positron emission tomography (PET) imaging. acs.orgnih.gov

The halogenation of pyridines at specific positions can also be achieved using designed phosphine (B1218219) reagents. These reagents can be selectively installed at the 4-position of pyridines as phosphonium (B103445) salts and subsequently displaced by halide nucleophiles. nih.govchemrxiv.org Furthermore, a highly regioselective halogenation of pyridine N-oxides provides practical access to various 2-halo-substituted pyridines, which are valuable intermediates. nih.gov

For instance, the reaction of 2-chloropyridine (B119429) with potassium bifluoride at elevated temperatures (250-370 °C) can produce 2-fluoropyridine (B1216828) in high yields without the need for a solvent. google.com

Table 1: Selected Methods for the Synthesis of 2-Fluoropyridine Precursors

| Precursor | Reagent(s) | Conditions | Product | Key Features | Citation(s) |

| Pyridine N-oxide | Ts2O, Trialkylamine, KF | Mild, metal-free | 2-Fluoropyridine | Good functional group compatibility, applicable for 18F-labeling. | acs.org |

| Pyridine | AgF2 | Direct C-H activation | 2-Fluoropyridine | Direct fluorination of the C-H bond. | acs.orgnih.gov |

| 2-Chloropyridine | KHF2 | 250-370 °C | 2-Fluoropyridine | High yield, solvent-free. | google.com |

| Pyridine | Designed Phosphine Reagents, Halide Source | Sequential phosphonium salt formation and displacement | Halopyridines | Selective halogenation at the 4-position. | nih.govchemrxiv.org |

| Pyridine N-oxide | Halogenating agent | Mild conditions | 2-Halopyridines | Highly regioselective. | nih.gov |

Derivatization of Thiophene Coupling Partners

The thiophene moiety is typically introduced via a cross-coupling reaction, for which a derivatized thiophene is required. Thienylboronic acids and their esters are common coupling partners in Suzuki-Miyaura reactions. ntnu.noresearchgate.net The synthesis of these boronic acids can be troublesome, and the success of the subsequent coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. ntnu.no

The stability of the thiophene boronic acid is a critical factor, as deboronation can occur, particularly at elevated temperatures. researchgate.net Therefore, careful optimization of the reaction parameters is necessary to ensure efficient coupling. For some applications, thiophene can be derivatized with other functional groups, such as halides or sulfonyl chlorides, to facilitate different types of coupling reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The formation of the C-C bond between the fluorinated pyridine and the thiophene ring is the pivotal step in the synthesis of 2-Fluoro-6-(thiophen-2-yl)pyridine. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.

Suzuki-Miyaura Coupling Protocols for Aryl-Heteroaryl Linkages

The Suzuki-Miyaura reaction is a widely used and versatile method for forming C-C bonds. nih.gov It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

The coupling of 2-pyridyl nucleophiles, such as 2-pyridylboronates, can be challenging due to the slow rate of transmetalation and the potential for protodeboronation. nih.gov However, the development of highly active catalyst systems, such as those based on phosphite (B83602) or phosphine oxide ligands, has enabled the efficient coupling of 2-pyridyl boron derivatives with aryl and heteroaryl bromides and chlorides. nih.gov The use of pyridine-2-sulfonyl fluoride (PyFluor) as a coupling partner with hetero(aryl) boronic acids and esters has also been reported, providing a route to 2-arylpyridines. nih.govresearchgate.net

The Suzuki-Miyaura coupling of thienylboronic acids can also be problematic, but the use of highly active catalysts, such as those with XPhos ligands, can lead to successful cross-coupling. ntnu.no The reaction conditions, including the base and solvent, must be carefully tuned for each specific coupling pair to maximize the yield. ntnu.nounimib.itacs.org

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Sonogashira Coupling and Other Palladium-Mediated Methodologies

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org While not directly applicable to the synthesis of the target molecule's aryl-aryl bond, the principles of palladium catalysis are central. Palladium-catalyzed oxidative C-H/C-H cross-coupling has emerged as a direct method to link two heterocycles, such as benzothiazoles with thiophenes. rsc.org This approach avoids the pre-functionalization required in traditional cross-coupling reactions.

Palladium catalysts are also effective in other coupling reactions. For example, palladium-catalyzed oxidative homocoupling of 2-bromothiophenes can produce 2,2'-bithiophenes, which are important motifs in organic materials. nih.gov Kinetic studies of palladium(II)-catalyzed oxidative cross-coupling of thiophenes with arylboron compounds have provided valuable mechanistic insights, suggesting that the transfer of the aryl group from the boronic acid to a palladium-thiophene complex can be the rate-determining step. tum.de

Nickel and Copper-Catalyzed Approaches in C-C Bond Formation

While palladium has been the dominant metal in cross-coupling chemistry, nickel and copper-based catalysts offer alternative and sometimes advantageous routes. Nickel catalysts have been shown to be effective in the cross-coupling of 2-fluorobenzofurans with arylboronic acids via C-F bond activation. beilstein-journals.org This methodology could potentially be adapted for the synthesis of fluoropyridine derivatives. Nickel-catalyzed cross-electrophile coupling of alkylpyridinium salts and aryl halides has also been reported. chemrxiv.org

Copper-catalyzed reactions are also valuable for forming carbon-heteroatom and carbon-carbon bonds. researchgate.netnih.gov For instance, copper(I)-thiophene-2-carboxylate (CuTC) has been used as a catalyst for the coupling of aryl iodides and aryl thiols. nih.gov While this specific reaction forms a C-S bond, it highlights the utility of copper in heteroaryl chemistry. Copper can also promote cross-coupling reactions with boronic acids. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Routes to Access Fluoropyridine Architectures

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing fluoropyridine scaffolds. This approach typically involves the displacement of a leaving group on an activated pyridine ring by a nucleophile. In the context of this compound, this can be achieved by either introducing the fluorine atom or the thiophene ring via an SNAr reaction.

The regioselective introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of many fluorinated heterocycles. Traditional methods often rely on the nucleophilic displacement of a suitable leaving group at the 2-position of the pyridine ring with a fluoride source. acs.org For instance, starting from a precursor like 2-chloro-6-(thiophen-2-yl)pyridine, a nucleophilic substitution with a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF) can yield the desired product. The efficiency of this reaction can be enhanced by using phase-transfer catalysts or by working in anhydrous conditions to increase the nucleophilicity of the fluoride ion. acs.org

Alternative strategies involve the use of 2-pyridyltrialkylammonium salts, prepared from the corresponding pyridine N-oxides, as precursors for fluorination. acs.org Another modern approach is the direct C–H fluorination of the pyridine ring using reagents like silver(II) fluoride (AgF2), which offers a more direct route by avoiding the pre-installation of a leaving group. acs.orgacs.org However, the conditions for these reactions need to be carefully controlled to achieve the desired regioselectivity, especially in the presence of the thiophene ring which can also undergo reactions.

| Precursor | Reagent | Product | Notes |

| 2-Chloro-6-(thiophen-2-yl)pyridine | KF, phase-transfer catalyst | This compound | Classic SNAr approach. |

| 6-(Thiophen-2-yl)pyridine N-oxide | Tf2O, Et3N; then TBAF | This compound | Via a pyridyltrialkylammonium salt intermediate. acs.org |

| 6-(Thiophen-2-yl)pyridine | AgF2 | This compound | Direct C-H fluorination. acs.orgacs.org |

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups on the pyridine ring enhance its electrophilicity, thereby accelerating the rate of nucleophilic attack. libretexts.orgmasterorganicchemistry.com For a substrate like 2,6-difluoropyridine (B73466), the fluorine atoms themselves act as activating groups due to their high electronegativity. reddit.com When reacting 2,6-difluoropyridine with a thiophene-based nucleophile, such as 2-lithiothiophene, the first substitution occurs readily.

The remaining fluorine atom in the resulting this compound is less activated for a subsequent substitution compared to the starting material. The thiophene ring, being relatively electron-rich, can slightly deactivate the pyridine ring towards further nucleophilic attack. However, the reactivity is still sufficient for many transformations. The position of substituents is crucial; electron-withdrawing groups at the ortho or para positions to the leaving group provide the best stabilization for the negatively charged Meisenheimer intermediate, thus facilitating the reaction. libretexts.org In contrast, a substituent at the meta position offers less stabilization. libretexts.org The leaving group ability in SNAr reactions on pyridines often follows the order F > Cl > Br > I, which is a hallmark of this mechanism where the bond-breaking step is not rate-determining. nih.govnih.gov

Direct C-H Functionalization Approaches for Modular Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, bypassing the need for pre-functionalized starting materials. acs.org This approach allows for the direct formation of new bonds on the pyridine or thiophene rings.

Chelation-assistance is a common strategy to achieve regioselective C-H activation. A directing group on the substrate coordinates to a transition metal catalyst, bringing the metal center in close proximity to a specific C-H bond, which is then selectively cleaved. acs.org For a molecule like this compound, the pyridine nitrogen can act as a directing group to guide the functionalization of the C-3 position of the pyridine ring or the C-3 position of the thiophene ring. nih.gov

Iron-catalyzed C-H activation has been explored using directing groups like triazoles. acs.org While specific examples for alkenylation of this compound via this method are not extensively documented, the general principle suggests its feasibility. For instance, a directing group could be temporarily installed on the thiophene ring to direct alkenylation to a specific position before being removed.

Achieving regioselective functionalization on either the pyridine or the thiophene ring in a molecule containing both is a significant synthetic challenge. The choice of catalyst and reaction conditions is paramount.

Pyridine Ring Functionalization: The pyridine ring is generally electron-deficient and can be functionalized via C-H activation, often directed by the nitrogen atom. beilstein-journals.org However, without a strong directing group, arylation of pyridines with electron-withdrawing groups tends to occur at the C-3 or C-4 positions to avoid electronic repulsion with the nitrogen lone pair. nih.govresearchgate.net The fluorine atom at the C-2 position further influences the electronic properties and steric environment, potentially directing functionalization to other positions.

Thiophene Ring Functionalization: The thiophene ring is electron-rich and more susceptible to electrophilic substitution and certain types of C-H activation. st-andrews.ac.uk Palladium-catalyzed direct arylation is a common method for functionalizing thiophenes. mdpi.com In the context of this compound, selective C-H functionalization of the thiophene ring at the C-5 position can often be achieved using palladium catalysis, as the pyridine nitrogen can coordinate to the catalyst and influence the regiochemical outcome. nih.gov Dual catalytic systems, for instance using Ruthenium and then Palladium, have been developed for the one-pot diarylation of thiophene rings at the C-3 and C-5 positions. nih.gov

| Ring | Position | Method | Catalyst/Reagents | Notes |

| Pyridine | C-3/C-4 | Direct C-H Arylation | Pd(OAc)2, Ligand, Base | Influenced by electronic effects of the fluorine and thiophene substituents. nih.govresearchgate.net |

| Thiophene | C-5 | Direct C-H Arylation | Pd(OAc)2, Ligand, Base | Often the most reactive site on the thiophene for this type of reaction. mdpi.com |

| Thiophene | C-3 & C-5 | Sequential C-H Arylation | Ru(II) then Pd(0) | One-pot dual catalysis for diarylation. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Protocol Development

The development of synthetic routes for this compound and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.

One of the core principles is to reduce the use of derivatives and protecting groups, which add steps to a synthesis and generate waste. youtube.comyoutube.comyoutube.com The development of direct C-H functionalization methods is a significant step in this direction, as it avoids the pre-functionalization of starting materials. acs.orgbeilstein-journals.org

Another key aspect is the use of less hazardous chemical syntheses. This involves choosing safer reagents and solvents. For example, replacing carcinogenic solvents like benzene (B151609) with greener alternatives such as glucose in certain industrial processes is a notable achievement. youtube.com In the context of fluorination, developing methods that avoid harsh reagents or generate benign byproducts is a priority. For instance, methods to sequester and remove hazardous byproducts like hydrofluoric acid (HF) in situ using inexpensive and environmentally benign reagents like calcium propionate (B1217596) are being developed. researchgate.net

Furthermore, catalysis, particularly with earth-abundant metals like iron, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, reducing the amount of waste generated. acs.org The goal is to design synthetic protocols that are not only efficient in terms of yield but also in atom economy, minimizing the incorporation of atoms from reagents into the final product.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free synthetic methods is a paramount goal in green chemistry, aiming to reduce environmental impact and improve process efficiency. While specific literature on the solvent-free and catalyst-free synthesis of this compound is emerging, principles can be drawn from the synthesis of analogous compounds.

Solvent-free approaches often rely on the intrinsic reactivity of the starting materials at elevated temperatures or under microwave irradiation, which can accelerate reactions and sometimes eliminate the need for a catalyst. For instance, a patented process for the synthesis of the related compound, 2-fluoro-6-(trifluoromethyl)pyridine, is carried out under solvent-free conditions. google.com This process involves the fluorination of a corresponding chlorinated precursor at high temperatures and pressures, optionally in the presence of a catalyst. google.com This suggests that a similar solvent-free fluorination or cross-coupling approach could be viable for producing this compound.

Catalyst-free methods for the synthesis of biaryl compounds, a key step in the formation of this compound, are also being explored. These reactions often utilize highly activated starting materials or unconventional energy sources to drive the transformation. While a direct catalyst-free synthesis of the target molecule has not been extensively reported, the general trend in organic synthesis is to move towards minimizing or eliminating transition metal catalysts where possible.

Microwave-Assisted and Flow Chemistry Synthesis

Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including rapid reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave irradiation has become a staple in organic synthesis for its ability to rapidly and efficiently heat reactions. nih.gov This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including various pyridine derivatives. nih.govdavidpublisher.comresearchgate.net The synthesis of this compound can be envisioned through a microwave-assisted Suzuki or Stille cross-coupling reaction. In this approach, a suitable 2-fluoro-6-halopyridine would be coupled with a thiophene-2-boronic acid (or its ester) or a stannylthiophene derivative.

Microwave-assisted synthesis often leads to a dramatic reduction in reaction times, from hours to minutes, and can improve product yields by minimizing the formation of byproducts. davidpublisher.com The table below summarizes typical conditions for microwave-assisted synthesis of related biaryl pyridine compounds, which could be adapted for the synthesis of this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15-30 | 75-95 | nih.gov |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 150 | 10-20 | 80-92 | researchgate.net |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 20 | 85-98 | davidpublisher.com |

Flow Chemistry Synthesis:

Flow chemistry, where reactants are continuously pumped through a reactor, offers precise control over reaction parameters and allows for safe and scalable production. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. The synthesis of fluorinated heterocycles is an area where flow chemistry is beginning to make a significant impact.

While a specific flow chemistry process for this compound has not been detailed in the literature, the synthesis of related fluorinated pyridines has been successfully demonstrated in flow reactors. These processes often involve the handling of hazardous fluorinating agents or the execution of rapid, exothermic cross-coupling reactions. The modular nature of flow chemistry allows for the integration of multiple synthetic steps, purification, and analysis in a continuous fashion, which is highly desirable for industrial production.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of utmost importance in drug discovery and development. For derivatives of this compound, chirality could arise from the presence of a stereocenter on a substituent or from atropisomerism, where restricted rotation around the C-C bond between the pyridine and thiophene rings (or other aryl substituents) creates stable, non-superimposable stereoisomers.

While specific research on the stereoselective synthesis of chiral derivatives of this compound is not yet widely published, general strategies for the enantioselective synthesis of chiral pyridines and biaryls can be applied. nih.govrsc.orgresearchgate.net

For derivatives with stereocenters, asymmetric catalysis using chiral ligands is a common approach. For example, the enantioselective reduction of a ketone on a side chain or the asymmetric addition of a nucleophile to an imine derived from a pyridine aldehyde can generate chiral centers with high enantiomeric excess.

In the context of atropisomerism, the synthesis of axially chiral biaryls has seen significant advancements. whiterose.ac.uknih.gov Asymmetric cross-coupling reactions, employing chiral phosphine ligands in conjunction with a palladium or other transition metal catalyst, can induce the formation of one atropisomer over the other. The table below illustrates the types of chiral ligands and general outcomes for the synthesis of related atropisomeric biaryls.

| Chiral Ligand | Metal Catalyst | Substrate Type | Enantiomeric Excess (ee %) | Reference |

| (R)-BINAP | Pd(OAc)₂ | Aryl bromide and boronic acid | up to 95% | whiterose.ac.uk |

| (S)-Phos | [Rh(cod)Cl]₂ | Aryl boronic acid and triflate | up to 99% | nih.gov |

| Chiral N-heterocyclic carbene (NHC) | Cu(I) | Diaryliodonium salt and nucleophile | up to 98% | nih.gov |

The applicability of these methods to generate chiral derivatives of this compound would depend on the specific substitution pattern and the rotational barrier of the resulting biaryl system. Further research in this area is warranted to unlock the full potential of these chiral scaffolds in various applications.

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 6 Thiophen 2 Yl Pyridine

Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus and Reactivity Modulation

The thiophene ring in 2-Fluoro-6-(thiophen-2-yl)pyridine is generally more susceptible to electrophilic aromatic substitution (SEAr) than the pyridine (B92270) ring. This is because five-membered heterocycles like thiophene are more electron-rich than six-membered heterocycles like pyridine. onlineorganicchemistrytutor.comutexas.edu The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic attack. utexas.eduquimicaorganica.org

Electrophilic attack on thiophene typically occurs at the C2 (or α) position, as the resulting carbocation intermediate is better stabilized by resonance. onlineorganicchemistrytutor.com In the case of this compound, the C5' position of the thiophene ring is the most likely site for electrophilic substitution. The fluorine atom on the pyridine ring, being an electron-withdrawing group, can further modulate the reactivity of the thiophene nucleus, although this effect is transmitted through the pyridine ring and the C-C bond.

Nucleophilic Aromatic Substitution at the Pyridine Fluorine Atom

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogen. stackexchange.com The presence of the electronegative fluorine atom at the C2 position makes this site highly susceptible to nucleophilic attack. The reaction of 2-fluoropyridines with nucleophiles is often significantly faster than that of the corresponding chloropyridines. nih.gov

The mechanism of SNAr reactions on 2-fluoropyridines generally proceeds through a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. stackexchange.com

Fluoride (B91410) Elimination: The aromaticity is restored by the elimination of the fluoride leaving group. youtube.com

The stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. For attack at the C2 position of a pyridine ring, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

The kinetics and selectivity of SNAr reactions are influenced by both the substituents on the pyridine ring and the solvent used.

Substituent Effects: Electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack by stabilizing the anionic intermediate. Conversely, electron-donating groups would be expected to decrease the reaction rate. The thiophene group at the C6 position, depending on its electronic contribution, will also influence the reactivity at the C2 position. In some cases, bulky substituents near the reaction center can direct the regioselectivity of the substitution. researchgate.net

Solvent Effects: Polar aprotic solvents, such as DMF, DMSO, and THF, are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. nih.govacsgcipr.org The choice of solvent can significantly impact the reaction rate and, in some cases, the regioselectivity. researchgate.netnih.gov Studies have shown that solvent properties like polarity, hydrogen bond donating/accepting ability, and cohesive energy density can all play a role. researchgate.net

Table 1: Research Findings on SNAr Reactions of Fluorinated Pyridines

| Research Focus | Key Findings | References |

| Late-Stage Functionalization | A combination of C-H fluorination and subsequent SNAr allows for the introduction of various functional groups under mild conditions. | nih.gov |

| Polyfluoroarene Reactivity | Polyfluoroarenes readily undergo SNAr with nucleophiles like phenothiazine, often with high regioselectivity. | nih.gov |

| Solvent Effects | The regioselectivity of SNAr on substituted dichloropyridines can be predicted using the Kamlet-Taft equation, which considers solvent parameters. | researchgate.net |

| Base and Solvent Optimization | For the reaction of aryl fluorides with secondary nitriles, KHMDS in THF was found to be the superior base-solvent system. | orgsyn.org |

Metalation and Directed Ortho-Metalation (DoM) Strategies

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. Directed ortho-metalation (DoM) utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the position ortho to the DMG. wikipedia.orgbaranlab.org

In this compound, several sites are potential candidates for metalation. The pyridine nitrogen can act as a directing group, facilitating lithiation at the C6 position. However, the presence of the thiophene ring at C6 complicates this. The sulfur atom in the thiophene ring can also direct metalation to its adjacent positions. The fluorine atom is considered a moderate directing group. organic-chemistry.org

The regioselectivity of metalation will be influenced by:

The choice of the organolithium reagent (e.g., n-BuLi, sec-BuLi, t-BuLi). baranlab.org

The presence of additives like TMEDA, which can enhance the basicity of the alkyllithium and influence the position of metalation. baranlab.org

The reaction temperature.

Given the directing abilities of both the pyridine nitrogen and the thiophene sulfur, a competition between metalation at the C3 position of the pyridine ring (ortho to the fluorine) and the C3' or C5' positions of the thiophene ring is possible. The use of highly hindered amide bases like TMPMgCl•LiCl has been shown to be effective for the directed metalation of electron-poor heteroarenes. harvard.edu

Once the aryllithium or other organometallic intermediate is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups. This two-step sequence of metalation followed by electrophilic trapping is a versatile method for synthesizing a diverse range of derivatives.

Table 2: Examples of Electrophiles Used in Trapping Reactions

| Electrophile | Functional Group Introduced |

| Alkyl halides (e.g., CH3I) | Alkyl group |

| Aldehydes/Ketones (e.g., CH2O) | Hydroxymethyl/Hydroxyalkyl group |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfides (e.g., (CH3)2S2) | Thioether |

| Iodine (I2) | Iodo group |

| Trialkyltin chlorides (e.g., Me3SnCl) | Trialkylstannyl group |

This strategy allows for the synthesis of a library of compounds based on the this compound scaffold, which can then be screened for various applications.

Oxidative and Reductive Transformations of the Heterocyclic System

The reactivity of this compound towards oxidative and reductive conditions is influenced by the electronic nature of both the pyridine and thiophene rings. The pyridine ring, being electron-deficient, is generally resistant to oxidation but susceptible to reduction. Conversely, the electron-rich thiophene ring is more prone to oxidation.

Oxidative Transformations:

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related 4-aryl-1,4-dihydropyridines is known to yield the corresponding pyridine derivative. nih.gov In the context of this compound, oxidative conditions could potentially lead to the formation of N-oxides on the pyridine ring or sulfoxides and sulfones from the thiophene moiety. The use of molecular oxygen as a mild oxidant has been noted in Suzuki-Miyaura coupling reactions involving related fluorosulfate (B1228806) intermediates, suggesting a degree of stability under these specific oxidative conditions. evitachem.com

Reductive Transformations:

The reduction of fluoropyridines to the corresponding fluorinated piperidines can be achieved through catalytic hydrogenation. nih.gov This transformation is typically carried out using a palladium catalyst and is often cis-selective. nih.gov It is plausible that under similar conditions, this compound would undergo reduction of the pyridine ring to yield 2-fluoro-6-(thiophen-2-yl)piperidine. The thiophene ring is generally more resistant to catalytic hydrogenation than the pyridine ring.

| Transformation | Reagents and Conditions | Plausible Product(s) | Notes |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide, 2-Fluoro-6-(1-oxo-thiophen-2-yl)pyridine, 2-Fluoro-6-(1,1-dioxo-thiophen-2-yl)pyridine | The site of oxidation would depend on the specific oxidant and reaction conditions. |

| Reduction | H₂, Pd/C, Brønsted acid | 2-Fluoro-6-(thiophen-2-yl)piperidine | The pyridine ring is preferentially reduced over the thiophene ring under these conditions. nih.gov |

Functional Group Interconversions on the Pyridine and Thiophene Rings

The presence of both a fluorinated pyridine and a thiophene ring allows for a range of functional group interconversions, enabling the synthesis of a diverse array of derivatives.

Reactions on the Pyridine Ring:

The fluorine atom at the 2-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of various nucleophiles, displacing the fluoride ion. The electron-withdrawing nature of the pyridine nitrogen facilitates this substitution. abertay.ac.ukquimicaorganica.org

Reactions on the Thiophene Ring:

The thiophene ring is susceptible to electrophilic substitution reactions due to its electron-rich nature. abertay.ac.ukuoanbar.edu.iq Common electrophilic substitution reactions include nitration, halogenation, and acylation. The position of substitution on the thiophene ring will be directed by the existing substituent and the reaction conditions. Additionally, the hydrogen atoms on the thiophene ring can be replaced by lithium via deprotonation with strong bases like butyllithium, forming a thienyllithium intermediate that can react with various electrophiles. wikipedia.org

| Ring System | Reaction Type | Reagents and Conditions | Product Type |

| Pyridine | Nucleophilic Aromatic Substitution (SNAr) | Various nucleophiles (e.g., alkoxides, amines, thiols) with a base | 2-Substituted-6-(thiophen-2-yl)pyridines |

| Thiophene | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, Acylating agents | Substituted thiophene ring |

| Thiophene | Metal-Halogen Exchange/Deprotonation | Organolithium reagents (e.g., n-BuLi) followed by an electrophile | Functionalized thiophene ring |

Ring-Opening and Rearrangement Reactions

While specific ring-opening or rearrangement reactions for this compound are not prominently reported, related heterocyclic systems undergo such transformations under specific conditions.

Ring-Opening Reactions:

Recent research has demonstrated the synthesis of thiophenes from pyridines through a ring-opening mechanism involving the formation of an aza-triene Zincke ketone structure, followed by treatment with elemental sulfur. nih.gov This suggests that under specific conditions, the pyridine ring of 2-arylpyridines could be susceptible to ring-opening. Thiophene rings themselves can undergo ring-opening, for instance, in the presence of certain organolithium reagents. ontosight.ai

Rearrangement Reactions:

Thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene has been investigated, indicating the potential for sigmatropic rearrangements in functionalized thiophene derivatives. semanticscholar.org While not directly applicable to the parent compound, this highlights a potential reaction pathway for suitably substituted derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Fluoro 6 Thiophen 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Fluoro-6-(thiophen-2-yl)pyridine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton, carbon, and fluorine nuclei and offers insights into the molecule's conformational preferences.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. The pyridine ring protons will appear as a complex multiplet system due to spin-spin coupling between themselves and with the ¹⁹F nucleus. The thiophene ring protons typically appear as doublets of doublets or triplets in a region characteristic of heterocyclic aromatic compounds.

¹³C NMR: The ¹³C NMR spectrum will display nine unique carbon signals. The carbon atom bonded to the fluorine (C2 position of the pyridine ring) will exhibit a large one-bond C-F coupling constant (¹JCF), a key signature for its identification. The other pyridine and thiophene carbons will show smaller two- and three-bond couplings to fluorine.

¹⁹F NMR: ¹⁹F NMR is particularly informative. nih.gov For this compound, a single resonance is expected, with its chemical shift being sensitive to the electronic environment. Coupling to the adjacent protons on the pyridine ring will result in a multiplet structure, providing further confirmation of the substitution pattern. Fluorinated pyridines are known to be valuable NMR probe molecules for studying interactions in various systems. nih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine and thiophene rings. For instance, it would show correlations between H3, H4, and H5 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the two heterocyclic rings. It reveals long-range correlations (2-3 bonds) between protons and carbons. Key expected correlations would be between the thiophene protons and the C6 carbon of the pyridine ring, and between the pyridine protons and the C2' carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY can help determine the preferred conformation around the C-C single bond connecting the two rings by observing through-space interactions between the protons of the pyridine and thiophene moieties.

Expected NMR Data Summary (Note: The following table is based on theoretical predictions and data from analogous compounds, as specific experimental data for this compound is not readily available in the cited literature.)

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Couplings |

| ¹H | Pyridine-H3 | 7.0 - 7.5 | ddd, J(H,H), J(H,F) |

| ¹H | Pyridine-H4 | 7.7 - 8.2 | t, J(H,H) |

| ¹H | Pyridine-H5 | 7.4 - 7.8 | ddd, J(H,H), J(H,F) |

| ¹H | Thiophene-H3' | 7.1 - 7.4 | dd, J(H,H) |

| ¹H | Thiophene-H4' | 7.0 - 7.3 | t, J(H,H) |

| ¹H | Thiophene-H5' | 7.5 - 7.8 | dd, J(H,H) |

| ¹³C | Pyridine-C2 | 160 - 165 | d, ¹J(C,F) ≈ 240-260 Hz |

| ¹³C | Pyridine-C3 | 110 - 115 | d, ²J(C,F) ≈ 35-45 Hz |

| ¹³C | Pyridine-C4 | 140 - 145 | d, ³J(C,F) ≈ 5-10 Hz |

| ¹³C | Pyridine-C5 | 118 - 123 | d, ⁴J(C,F) ≈ 2-5 Hz |

| ¹³C | Pyridine-C6 | 150 - 155 | d, ³J(C,F) ≈ 15-20 Hz |

| ¹³C | Thiophene-C2' | 140 - 145 | s |

| ¹³C | Thiophene-C3' | 127 - 130 | s |

| ¹³C | Thiophene-C4' | 128 - 131 | s |

| ¹³C | Thiophene-C5' | 125 - 128 | s |

| ¹⁹F | Pyridine-F2 | -60 to -90 | m |

Solid-state NMR (ssNMR) provides structural information on materials in their solid state, which can be complementary to solution NMR and X-ray diffraction data. For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Study Amorphous Content: ssNMR can distinguish between crystalline and amorphous (non-crystalline) domains within a sample.

Probe Intermolecular Interactions: Techniques like ¹H-¹⁹F and ¹H-¹³C cross-polarization magic angle spinning (CP/MAS) can provide information on the proximity of different nuclei in the solid state, shedding light on how the molecules are arranged with respect to each other. Studies on other fluorinated organic compounds have demonstrated the power of ssNMR in characterizing intermolecular interactions. researchgate.net

Single-Crystal X-Ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uchicago.edu While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related structures allows for a detailed prediction of its molecular and crystal features.

A single-crystal X-ray diffraction study of this compound would provide precise measurements of all bond lengths, bond angles, and torsion angles. Key expected findings include:

The C-F bond length, typically around 1.35 Å.

The geometry of the pyridine and thiophene rings, which are expected to be largely planar.

The crystal packing is dictated by a variety of non-covalent intermolecular interactions. For this compound, the following interactions are anticipated to play a significant role in the solid-state architecture:

π-π Stacking: The aromatic pyridine and thiophene rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These are important cohesive forces in many aromatic compounds.

C-H···π Interactions: Hydrogen atoms bonded to carbon can act as weak hydrogen bond donors to the electron-rich π systems of the aromatic rings.

Halogen Bonding: The fluorine atom, despite its high electronegativity, can act as a halogen bond acceptor. More significantly, the electron-deficient region on the fluorine atom (the σ-hole) is generally not pronounced enough for it to be a strong halogen bond donor. However, interactions involving the fluorine atom with electropositive regions of neighboring molecules are possible. nih.govfrontiersin.org

Chalcogen Bonding: The sulfur atom of the thiophene ring possesses an electron-deficient region (a σ-hole) opposite the C-S bonds, allowing it to act as a chalcogen bond donor to a nucleophilic atom (like the nitrogen of the pyridine ring) in a neighboring molecule. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and can be used for identification and structural analysis.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for symmetric vibrations and C-S stretching modes, which are often weak in the IR spectrum.

Characteristic Vibrational Frequencies (Note: The following table is based on typical frequency ranges for the respective functional groups.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Pyridine Ring Vibrations | 1600 - 1400 | FT-IR, Raman |

| Thiophene Ring Vibrations | 1500 - 1300 | FT-IR, Raman |

| C-F Stretch | 1250 - 1000 | FT-IR (strong) |

| C-S Stretch | 800 - 600 | Raman (often strong) |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | FT-IR (strong) |

The analysis of pyridine adsorption by FT-IR on various surfaces has shown characteristic bands for the pyridine ring, which can be a useful reference. researchgate.netresearchgate.net

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing its fundamental vibrations. spectroscopyonline.comhumanjournals.com The analysis of the vibrational spectra allows for the definitive assignment of characteristic modes associated with its constituent functional groups—the pyridine ring, the thiophene ring, and the carbon-fluorine bond.

The vibrational assignments are typically supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a high degree of accuracy. humanjournals.comnih.gov For instance, the FT-IR and FT-Raman spectra of related pyridine and thiophene derivatives have been extensively studied and provide a solid foundation for the assignments in this compound. humanjournals.comiosrjournals.org

Key vibrational modes include:

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring also exhibits characteristic C-C and C=C stretching vibrations within the 1550-1350 cm⁻¹ range. iosrjournals.org The C-S stretching mode is generally observed at lower frequencies, often between 710 and 687 cm⁻¹. iosrjournals.org

C-F Stretching Vibration: The C-F stretching vibration is a key indicator of the fluorination of the pyridine ring. This mode is typically strong in the IR spectrum and is expected to appear in the 1300-1000 cm⁻¹ region.

Out-of-Plane Bending Modes: The out-of-plane bending modes of the C-H bonds on both the pyridine and thiophene rings occur at lower wavenumbers and are sensitive to the substitution pattern.

Table 1: Tentative Assignment of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretching (Pyridine) | 3100 - 3000 | Pyridine |

| C-H Stretching (Thiophene) | 3100 - 3000 | Thiophene |

| C=C/C=N Stretching | 1600 - 1450 | Pyridine Ring |

| C=C Stretching | 1550 - 1400 | Thiophene Ring |

| C-C Stretching | 1450 - 1350 | Thiophene Ring |

| C-F Stretching | 1300 - 1000 | Fluoro-substituted Pyridine |

| C-S Stretching | 710 - 687 | Thiophene Ring |

This table is a generalized representation based on literature values for similar compounds. Actual peak positions may vary.

Probing Molecular Dynamics and Phase Transitions

Temperature-dependent vibrational spectroscopy can be employed to investigate the molecular dynamics and detect phase transitions in solid-state this compound. Changes in the vibrational spectra, such as peak position, width, and intensity, can indicate alterations in the molecular environment and intermolecular interactions. acs.org For instance, the study of pyridine's femtosecond dynamics has revealed insights into its excited-state deactivation pathways. acs.org While specific studies on the phase transitions of this compound are not widely available, the principles of using vibrational spectroscopy to monitor changes in crystal packing and molecular conformation are well-established. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopy are powerful tools for probing the electronic structure and photophysical properties of this compound. These techniques provide information about the electronic transitions, energy levels, and emissive properties of the molecule.

Elucidation of Electronic Transitions and Energy Levels

The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the pyridine and thiophene rings. researchgate.net The introduction of the fluorine atom and the thiophene substituent can influence the energy of these transitions, leading to shifts in the absorption maxima compared to unsubstituted pyridine. researchgate.netdiva-portal.org The absorption spectra of similar thiophene-based and pyridine-based compounds often show bands in the 250-400 nm range. researchgate.netrsc.org The solvent environment can also affect the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Pyridine and Thiophene Rings |

| n → π | 300 - 400 | Pyridine Ring (N atom) |

This table provides a general estimation based on literature for related compounds.

Quantum Yield and Fluorescence Lifetime Measurements for Photophysical Characterization

Photoluminescence spectroscopy can reveal the emissive properties of this compound. Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are crucial parameters for characterizing its photophysical behavior. researchgate.netnih.gov These measurements provide insights into the efficiency of the radiative and non-radiative decay processes from the excited state. researchgate.net For many organic fluorophores, quantum yields can range from less than 0.1 to nearly 1.0, and lifetimes are typically in the nanosecond range. nih.gov

Table 3: Photophysical Parameters for Characterization

| Parameter | Symbol | Description |

| Fluorescence Quantum Yield | Φf | Efficiency of the fluorescence process. |

| Fluorescence Lifetime | τf | Average duration of the excited state. |

Specific values for this compound would require experimental determination.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula and for studying the fragmentation patterns of this compound.

Accurate Mass Determination and Isotopic Pattern Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov The experimentally measured monoisotopic mass should be in close agreement with the theoretically calculated mass for C₉H₆FNS. The isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ³⁴S, further confirms the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆FNS |

| Calculated Monoisotopic Mass | 179.0205 |

| Measured Monoisotopic Mass | (To be determined experimentally) |

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. The fragmentation pathways are often rationalized by considering the stability of the resulting fragment ions. Common fragmentation processes for related heterocyclic compounds involve the loss of small neutral molecules or radicals. nih.gov For instance, cleavage of the bond between the two rings or fragmentation within the thiophene or pyridine rings could be expected. Understanding these pathways is crucial for the structural confirmation of the molecule and for identifying it in complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the unequivocal structural confirmation of this compound and for probing its intrinsic gas-phase ion chemistry. This method involves multiple stages of mass analysis, typically including the isolation of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺˙), its subsequent activation by collision-induced dissociation (CID), and the analysis of the resulting fragment ions. While specific experimental MS/MS data for this compound is not extensively detailed in the public domain, its fragmentation behavior can be predicted based on the established principles of mass spectrometry and the known fragmentation patterns of pyridine, thiophene, and fluoroaromatic compounds.

The initial electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) of this compound would generate a protonated molecular ion [M+H]⁺ with a monoisotopic mass of approximately 194.0314 Da. In an MS/MS experiment, this precursor ion is isolated and subjected to energetic collisions with an inert gas, leading to a cascade of fragmentation events that are diagnostic of the molecule's structure.

The most probable fragmentation pathways would involve the cleavage of the bond between the pyridine and thiophene rings, as well as characteristic losses from each heterocyclic system. The fluorine substituent and the sulfur atom within the thiophene ring significantly influence the fragmentation cascade.

Key anticipated fragmentation mechanisms include:

Cleavage of the Inter-ring C-C Bond: The bond connecting the pyridinyl and thiophenyl moieties is a likely site for initial fragmentation. This can occur in two ways, leading to either the thiophenyl or the pyridinyl cation, depending on which fragment retains the charge.

Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds is the neutral loss of hydrogen fluoride (B91410) (HF), which would result in a fragment ion with an m/z value of [M+H - HF]⁺.

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (•CHS) or the neutral loss of carbon monosulfide (CS).

Pyridine Ring Fragmentation: The fluorinated pyridine ring can also fragment, for instance, through the loss of hydrogen cyanide (HCN) or difluoroacetylene (B1210905) (C₂F₂), although these are generally less favored pathways compared to the inter-ring cleavage.

The resulting fragment ions are then detected, providing a unique fingerprint that confirms the identity and connectivity of the parent molecule. The relative abundances of these fragments can offer insights into the stability of the different ionic species and the energetics of the fragmentation pathways.

Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Predicted Fragment Ion (m/z) |

| 194.03 | [C₉H₆FNS]⁺ | - | 194.03 |

| 194.03 | [C₉H₅NS]⁺ | HF | 174.02 |

| 194.03 | [C₅H₄FN]⁺ | C₄H₂S | 97.03 |

| 194.03 | [C₄H₃S]⁺ | C₅H₃FN | 83.00 |

| 83.00 | [C₃H₃]⁺ | CS | 39.02 |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Thiophen 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state electronic properties of organic molecules like 2-Fluoro-6-(thiophen-2-yl)pyridine.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the key conformational flexibility arises from the rotation around the single bond connecting the pyridine (B92270) and thiophene (B33073) rings.

Theoretical calculations would involve mapping the potential energy surface by systematically rotating the dihedral angle between the two rings. It is anticipated that the planar or near-planar conformations would be the most stable due to the maximization of π-conjugation between the aromatic systems. However, steric hindrance between the hydrogen atoms on the adjacent rings could lead to a slightly twisted global minimum. DFT calculations, for instance using the B3LYP functional with a 6-311+G(d,p) basis set, would be employed to locate the stationary points on the potential energy surface and identify the global minimum energy conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps, orbital visualization)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). researchgate.net Their energies and spatial distributions are crucial for understanding a molecule's reactivity and electronic properties. researchgate.net

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity to act as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, while the LUMO is likely to be distributed over the electron-deficient pyridine ring. The fluorine atom, being highly electronegative, would lower the energy of the orbitals on the pyridine ring, potentially affecting the HOMO-LUMO gap. DFT calculations would provide precise energies for these orbitals and allow for their visualization, confirming the spatial distribution of electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| Gap | 4.7 |

This table presents hypothetical values based on typical DFT calculations for similar aromatic heterocyclic compounds.

Charge Distribution Analysis (Mulliken, Bader, Hirshfeld) and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is fundamental to its chemical behavior. Several methods can be used to partition the total electron density among the constituent atoms, providing partial atomic charges.

Mulliken population analysis is a widely used method based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.org

Bader's Quantum Theory of Atoms in Molecules (QTAIM) partitions the molecule into atomic basins based on the topology of the electron density.

Hirshfeld analysis divides the electron density at each point in space between the surrounding atoms based on their contribution to the electron density at that point.

These analyses for this compound would likely show a negative partial charge on the nitrogen and fluorine atoms due to their high electronegativity. The sulfur atom in the thiophene ring would also carry a partial negative charge. The carbon atoms bonded to these heteroatoms would exhibit positive partial charges.

An electrostatic potential (ESP) surface provides a visual representation of the charge distribution. The ESP is mapped onto the electron density surface, with colors indicating regions of positive (blue) and negative (red) potential. For this compound, the ESP surface would show negative potential around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also instrumental in predicting and interpreting various types of spectra.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework.

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. For instance, the fluorine atom would cause a significant downfield shift for the adjacent carbon atom (C2 of the pyridine ring) and would also influence the chemical shifts of the nearby protons through space and through bond effects. The predicted spectra can be compared with experimental data to confirm the structure and aid in the assignment of signals.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Pyridine C2 | 163.5 (d, J=240 Hz) |

| Pyridine C3 | 110.2 |

| Pyridine C4 | 140.1 |

| Pyridine C5 | 118.5 |

| Pyridine C6 | 155.8 |

| Thiophene C2' | 142.3 |

| Thiophene C3' | 128.0 |

| Thiophene C4' | 127.5 |

| Thiophene C5' | 126.9 |

This table presents hypothetical values with typical ranges for similar structures. The coupling constant (J) for C2 is a doublet due to the fluorine atom.

Vibrational Frequency Calculations and Spectral Assignment Correlation

For this compound, the calculated vibrational spectrum would show characteristic bands for the C-H, C=C, and C=N stretching and bending modes of the pyridine and thiophene rings. The C-F stretching vibration is also a key diagnostic feature. researchgate.net By comparing the calculated frequencies (often scaled to account for anharmonicity and basis set limitations) with the experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved. This correlation provides strong evidence for the calculated equilibrium geometry and helps in understanding the vibrational dynamics of the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Pyridine Ring Stretch | 1600-1450 |

| Thiophene Ring Stretch | 1500-1350 |

| C-F Stretch | 1250-1200 |

| C-S Stretch | 750-650 |

This table presents hypothetical frequency ranges for the characteristic vibrational modes.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of modern computational chemistry for predicting the electronic absorption and emission spectra of molecules. This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in a UV-Vis spectrum. nih.govnih.gov For this compound, TD-DFT calculations can reveal how the electronic structure, influenced by the fluorine and thiophene substituents, dictates its photophysical properties.

A typical TD-DFT calculation would involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies. The choice of functional and basis set is crucial for obtaining accurate results. nih.govacs.org For instance, a hybrid functional like B3LYP or a range-separated functional such as CAM-B3LYP, combined with a Pople-style basis set like 6-311+G(d,p), is often employed for such studies. nih.govresearchgate.net

The predicted electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. In this compound, the HOMO is expected to have significant contributions from the electron-rich thiophene ring, while the LUMO would be more localized on the electron-deficient pyridine ring. The calculated absorption spectrum would likely show intense π-π* transitions in the UV region.

Table 1: Predicted Electronic Absorption Wavelengths, Oscillator Strengths, and Major Contributions for this compound from a Hypothetical TD-DFT Calculation.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 275 | 0.20 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.15 | HOMO → LUMO+1 |

This table is generated for illustrative purposes based on typical results for similar aromatic heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. nih.gov For this compound, this could involve studying its reactivity in electrophilic or nucleophilic substitution reactions. evitachem.com

Transition State Characterization and Reaction Pathway Analysis

To understand the reactivity of this compound, one would first identify the likely sites for electrophilic and nucleophilic attack. The electron-rich thiophene ring is a probable site for electrophilic substitution, while the pyridine ring, particularly at the positions activated by the fluorine atom, could be susceptible to nucleophilic attack.

Computational chemists can model the reaction pathway by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The geometry of the TS provides insight into the bond-making and bond-breaking processes. For example, in a nitration reaction, the TS would show the partial formation of a C-N bond between a carbon atom of the thiophene ring and the incoming nitronium ion. The reaction pathway can be traced by performing an Intrinsic Reaction Coordinate (IRC) calculation from the TS, which connects it to the reactant and product minima.

Energy Barriers and Kinetic Insights into Reactivity

The energy difference between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. By calculating these barriers for different possible reaction pathways, one can predict the most likely products. For instance, by comparing the activation energies for electrophilic attack at different positions on the thiophene ring, the regioselectivity of the reaction can be determined.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound at Different Positions.

| Position of Attack on Thiophene Ring | Activation Energy (kcal/mol) |

| C5' | 15.2 |

| C3' | 18.5 |

| C4' | 20.1 |

This table is generated for illustrative purposes. Lower activation energy indicates a more favorable reaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations can provide insights into the conformational flexibility of this compound and how it interacts with its environment, such as a solvent. researchgate.net

The conformation of this compound, specifically the dihedral angle between the pyridine and thiophene rings, can be influenced by the solvent. In an MD simulation, the molecule is placed in a box of solvent molecules, and Newton's equations of motion are solved for all atoms in the system. The trajectory of the atoms over time reveals how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. For instance, polar solvents might stabilize a more planar conformation due to favorable dipole-dipole interactions.

Quantum Chemical Descriptors and Advanced Structure-Reactivity/Property Relationships (excluding QSAR for biological activity)

A range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and reactivity. jocpr.com These descriptors can then be used to build structure-property relationships that go beyond qualitative descriptions.

For this compound, key descriptors would include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The HOMO energy is related to the ionization potential and indicates the susceptibility to electrophilic attack, while the LUMO energy is related to the electron affinity and suggests the susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This can predict sites for non-covalent interactions and electrophilic/nucleophilic attack.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the DFT Level.

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

This table is generated for illustrative purposes based on typical values for similar compounds.

These descriptors can be used to establish relationships with physical properties such as solubility or with reactivity in specific chemical transformations, aiding in the rational design of new materials with desired characteristics.

Investigation of Non-Covalent Interactions (e.g., Halogen Bonding, Chalcogen Bonding) through Computational Methods

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. ulb.ac.be In this compound, the presence of fluorine, nitrogen, and sulfur atoms makes it a candidate for engaging in halogen and chalcogen bonding.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in interactions with electron-rich sites. More significantly, the nitrogen atom of the pyridine ring can act as a halogen bond acceptor. acs.orgtuni.fi

Chalcogen Bonding: The sulfur atom in the thiophene ring has a region of positive electrostatic potential (a σ-hole) on the extension of the C-S bonds, allowing it to act as a chalcogen bond donor towards a nucleophilic partner. ulb.ac.bebohrium.com The nitrogen atom of the pyridine ring could also act as a chalcogen bond acceptor.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions. These analyses can identify bond critical points and quantify the strength and nature of the interactions, providing a deeper understanding of the forces that govern the molecule's behavior in the solid state and in complexes. For instance, a QTAIM analysis would reveal a bond path between the sulfur atom and a nitrogen atom of another molecule in a dimer, confirming the presence of a chalcogen bond.

Exploration of Applications in Advanced Chemical Research Leveraging 2 Fluoro 6 Thiophen 2 Yl Pyridine

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene (B33073) ring in 2-Fluoro-6-(thiophen-2-yl)pyridine provide excellent coordination sites for metal ions, making it a versatile ligand in the design of novel metal complexes.

Synthesis and Characterization of Metal Complexes as Ligands

The synthesis of metal complexes involving this compound and its derivatives often involves chelation reactions with various metal ions. For instance, derivatives of similar pyridine-thiophene structures have been successfully complexed with transition metals like copper(II), palladium(II), and gold(III). echemcom.comrsc.org The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques.

For example, copper(II) complexes with related substituted terpyridine and di(thiazol-2-yl)pyridine ligands have been synthesized and structurally characterized, revealing five-coordinate geometries. rsc.orgrsc.org Similarly, silver(I) complexes with bipyridine-based ligands have been shown to form distorted trigonal-planar geometries. nih.gov

Table 1: Spectroscopic and Structural Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies. researchgate.net |

| UV-Visible (UV-Vis) Spectroscopy | Identification of electronic transitions, including ligand-to-metal charge transfer bands. researchgate.net |

| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure in solution and investigation of complex dynamics. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |

Application in Homogeneous and Heterogeneous Catalysis (e.g., cross-coupling, C-H activation)

Metal complexes derived from this compound and analogous ligands have shown significant promise in catalysis. The electronic properties of the ligand, influenced by the fluorine and thiophene substituents, can be fine-tuned to modulate the catalytic activity of the metal center.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and ligands based on pyridine-thiophene scaffolds play a crucial role. evitachem.com These ligands can facilitate reactions such as the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. evitachem.comresearchgate.net The synthesis of this compound itself can be achieved through palladium-catalyzed cross-coupling strategies. evitachem.com

Furthermore, rhodium(III)-catalyzed C-H activation has been demonstrated with pyridone derivatives bearing thiophene moieties. researchgate.net This type of reaction allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient synthetic route. researchgate.netnih.gov The pyridyl group in these systems can act as a directing group, controlling the regioselectivity of the C-H activation process. researchgate.net Copper(II) complexes with related ligands have also been investigated as catalysts for the oxidation of alkanes and alcohols. rsc.orgrsc.org

Table 2: Catalytic Applications of Related Metal Complexes

| Catalytic Reaction | Metal Catalyst | Ligand Type | Significance |

| Suzuki-Miyaura Coupling | Palladium | Pyridine-Thiophene | Efficient C-C bond formation. evitachem.comresearchgate.net |

| C-H Activation | Rhodium(III) | Pyridone-Thiophene | Direct and regioselective functionalization of C-H bonds. researchgate.net |

| Oxidation of Alkanes and Alcohols | Copper(II) | Terpyridine/Di(thiazol-2-yl)pyridine | Catalytic oxidation under mild conditions. rsc.orgrsc.org |

Development of Luminescent and Redox-Active Metal Complexes

The incorporation of this compound into metal complexes can impart interesting photophysical and electrochemical properties. The extended π-system of the ligand, coupled with the potential for metal-to-ligand charge transfer, makes these complexes candidates for luminescent and redox-active materials.

Luminescent metal complexes, particularly those of ruthenium(II) and iridium(III) with polypyridyl ligands, have been extensively studied for applications in lighting and displays. researchgate.net While specific data on this compound complexes is emerging, related systems with thiophene-containing pyridine ligands have demonstrated strong luminescence, even in the solid state. researchgate.netresearchgate.net For instance, silver(I) complexes with difluoro-bipyridine ligands exhibit strong blue emission, suggesting their potential as emitting materials in organic light-emitting diodes (OLEDs). nih.gov

The redox activity of these complexes can be probed using techniques like cyclic voltammetry. The ability of the complex to undergo reversible oxidation and reduction processes is crucial for applications in sensors and redox catalysis. The electronic properties, and therefore the redox potentials, can be tuned by modifying the substituents on the pyridine or thiophene rings. researchgate.net

Scaffold for Novel Material Design and Fundamental Optoelectronic Studies

The inherent electronic properties of this compound make it an attractive building block for the design of novel organic materials with applications in electronics and photonics. evitachem.comresearchgate.net

Integration into Organic Semiconductors and Optoelectronic Devices (focus on fundamental principles and material design)

The π-conjugated structure of this compound is a key feature for its use in organic semiconductors. taylorfrancis.com The overlap of p-orbitals along the molecular backbone allows for the delocalization of electrons, which is essential for charge transport. The presence of both an electron-withdrawing fluorine atom and an electron-rich thiophene ring creates a donor-acceptor (D-A) type structure within the molecule. This intrinsic D-A character can be beneficial for charge separation in organic photovoltaic (OPV) devices and for tuning the emission color in organic light-emitting diodes (OLEDs). taylorfrancis.com

The design of materials based on this scaffold involves strategies to extend the π-conjugation, for example, by creating oligomers or polymers. researchgate.net The solubility and processability of these materials, which are crucial for device fabrication, can be improved by introducing alkyl side chains. researchgate.net

Exploration of Electronic and Photophysical Properties for Future Material Applications